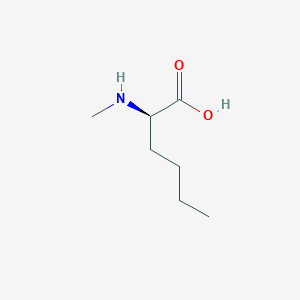
N-methyl-D-norleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-D-norleucine is an amino acid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. Structurally, it is a modified form of norleucine, where a methyl group is attached to the nitrogen atom. This modification imparts distinct characteristics to the compound, making it a subject of interest in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-D-norleucine typically involves the methylation of D-norleucine. One common method is the reductive amination of D-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium under mild conditions to ensure the selective formation of the N-methylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions: N-methyl-D-norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-aryl derivatives.
科学研究应用
N-methyl-D-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in the context of amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N-methyl-D-norleucine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in amino acid transport and metabolism. The compound can influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
相似化合物的比较
N-methyl-D-norleucine can be compared with other similar compounds such as:
Norleucine: An isomer of leucine with similar biochemical properties but lacking the methyl group on the nitrogen.
Norvaline: Another amino acid derivative with a similar structure but differing in the length of the carbon chain.
Leucine: A branched-chain amino acid that plays a crucial role in protein synthesis and metabolism.
Uniqueness: The presence of the methyl group on the nitrogen atom in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, distinguishing it from its analogs and making it a valuable compound for various research applications.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
(2R)-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI 键 |
FPDYKABXINADKS-ZCFIWIBFSA-N |
手性 SMILES |
CCCC[C@H](C(=O)O)NC |
规范 SMILES |
CCCCC(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



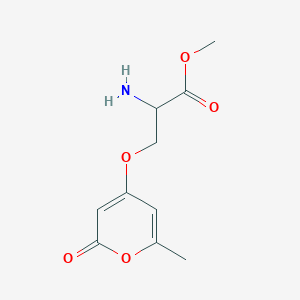


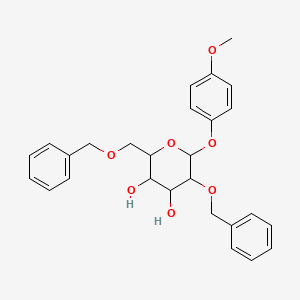
![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)


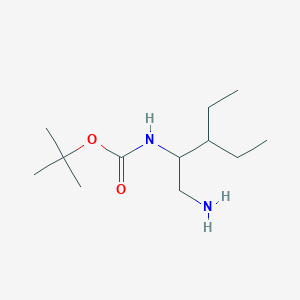
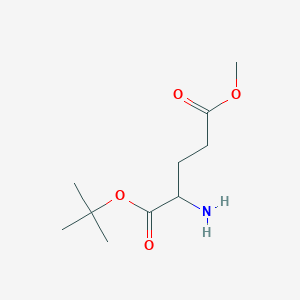
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
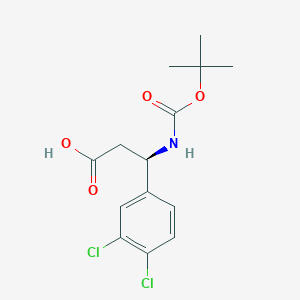
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
